Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl-
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Overview
Description
Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a benzene ring attached to an ethanamine chain, with a butoxy group and two methyl groups at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- typically involves the alkylation of a suitable precursor. One common method is the reaction of 4-butoxybenzaldehyde with alpha,alpha-dimethylbenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the alkylation reaction, and the purification of the final product. Advanced techniques such as distillation and chromatography are often employed to achieve high purity levels.
Types of Reactions:
Oxidation: Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the ethanamine chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Benzeneethanamine, N,alpha-dimethyl-
- Benzeneethanamine, 4-methoxy-alpha-methyl-
- Benzeneethanamine, 4-butoxy-alpha-methyl-
Comparison: Benzeneethanamine, 4-butoxy-alpha,alpha-dimethyl- is unique due to the presence of the butoxy group and two methyl groups at the alpha position. This structural feature distinguishes it from other similar compounds and may confer specific chemical and biological properties. For example, the butoxy group can influence the compound’s solubility and reactivity, while the alpha,alpha-dimethyl groups can affect its stability and interaction with molecular targets.
Properties
Molecular Formula |
C14H23NO |
---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H23NO/c1-4-5-10-16-13-8-6-12(7-9-13)11-14(2,3)15/h6-9H,4-5,10-11,15H2,1-3H3 |
InChI Key |
FAIIOPGOQIHOGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(C)(C)N |
Origin of Product |
United States |
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